molecular formula C28H26O8 B3433965 Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside CAS No. 6884-04-4

Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B3433965
CAS No.: 6884-04-4
M. Wt: 490.5 g/mol
InChI Key: CGMUHSNJRXPSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of benzylidene and benzoyl groups attached to a galactopyranoside moiety. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by selective benzylidene and benzoyl group introduction. One common method includes the use of benzaldehyde dimethyl acetal and benzoyl chloride under acidic conditions to achieve the desired protection and substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene and benzoyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-beta-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-alpha-D-mannopyranoside

Uniqueness

Methyl-4,6-di-O-benzyliden-2,3-di-O-benzoyl-alpha-D-galactopyranoside is unique due to its specific configuration and the presence of both benzylidene and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968368
Record name Methyl 2,3-di-O-benzoyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6748-91-0, 6884-04-4, 6953-72-6, 53598-03-1
Record name NSC185319
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-di-O-benzoyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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